molecular formula C39H74O8 B12654195 D-Glucopyranoside methyl 2,6-dipalmitate CAS No. 82933-92-4

D-Glucopyranoside methyl 2,6-dipalmitate

Cat. No.: B12654195
CAS No.: 82933-92-4
M. Wt: 671.0 g/mol
InChI Key: YJYLJTYKHUPVKZ-UNSNODQFSA-N
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Description

D-Glucopyranoside methyl 2,6-dipalmitate: is a chemical compound with the molecular formula C39H74O8 It is a derivative of D-glucopyranoside, where the hydroxyl groups at positions 2 and 6 are esterified with palmitic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranoside methyl 2,6-dipalmitate typically involves the esterification of D-glucopyranoside with palmitic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: D-Glucopyranoside methyl 2,6-dipalmitate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: D-Glucopyranoside methyl 2,6-dipalmitate is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising activity against various pathogens, making it a candidate for the development of new antimicrobial agents .

Medicine: The compound’s potential as an anticancer agent is also being explored. Studies have shown that derivatives of D-glucopyranoside can inhibit the growth of cancer cells, suggesting potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also used as a surfactant in various applications .

Mechanism of Action

The mechanism of action of D-Glucopyranoside methyl 2,6-dipalmitate involves its interaction with cellular membranes and enzymes. The compound can disrupt the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in metabolic pathways, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

    Methyl α-D-glucopyranoside: A simpler derivative of D-glucopyranoside with similar antimicrobial properties.

    Ethyl β-D-glucopyranoside:

Uniqueness: D-Glucopyranoside methyl 2,6-dipalmitate is unique due to its dual esterification with palmitic acid, which enhances its lipophilicity and allows for better interaction with lipid membranes. This structural feature distinguishes it from other glucopyranoside derivatives and contributes to its diverse applications .

Properties

CAS No.

82933-92-4

Molecular Formula

C39H74O8

Molecular Weight

671.0 g/mol

IUPAC Name

[(2R,3S,4S,5R)-5-hexadecanoyloxy-3,4-dihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C39H74O8/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-34(40)45-32-33-36(42)37(43)38(39(44-3)46-33)47-35(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h33,36-39,42-43H,4-32H2,1-3H3/t33-,36-,37+,38-,39?/m1/s1

InChI Key

YJYLJTYKHUPVKZ-UNSNODQFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC)OC(=O)CCCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)OC(=O)CCCCCCCCCCCCCCC)O)O

Origin of Product

United States

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